7-butyl-6-{[3-fluoro-2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-[trans-4-(2-hydroxy-2-methylpropoxy)cyclohexyl][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8592431, 457” is a fused ring compound with significant pharmacological properties. It exhibits angiotensin II receptor antagonistic activity and peroxisome proliferator-activated receptor gamma agonistic activity. This compound is particularly useful in the prophylaxis or treatment of circulatory diseases such as hypertension, cardiac diseases, arteriosclerosis, renal diseases, ophthalmic diseases, liver diseases, cerebral apoplexy, and metabolic diseases such as hyperlipidemia, obesity, and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “US8592431, 457” involves the synthesis of a fused heterocyclic compound. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of the fused ring system is synthesized through a series of condensation reactions involving nitrogen-containing heterocycles.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the pharmacological properties.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to ensure high purity and stability.
Industrial Production Methods
In industrial settings, the production of “US8592431, 457” follows Good Manufacturing Practices (GMP) to ensure consistent quality and safety. The process involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is then formulated into pharmaceutical dosage forms for clinical use .
Chemical Reactions Analysis
Types of Reactions
“US8592431, 457” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its therapeutic effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the fused ring compound, each with distinct pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
“US8592431, 457” has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fused ring systems and their reactivity.
Biology: The compound is investigated for its effects on cellular pathways and receptor interactions.
Medicine: It is explored as a potential therapeutic agent for treating hypertension, diabetes, and other metabolic disorders.
Industry: The compound’s stability and crystallinity make it suitable for formulation into various pharmaceutical products
Mechanism of Action
The mechanism of action of “US8592431, 457” involves:
Angiotensin II Receptor Antagonism: The compound binds to angiotensin II receptors, preventing the binding of angiotensin II and thereby reducing blood pressure.
Peroxisome Proliferator-Activated Receptor Gamma Agonism: It activates peroxisome proliferator-activated receptor gamma, which regulates glucose and lipid metabolism, making it effective in treating diabetes and related metabolic disorders
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Pioglitazone: A peroxisome proliferator-activated receptor gamma agonist used in the management of diabetes.
Uniqueness
“US8592431, 457” is unique in that it combines both angiotensin II receptor antagonistic activity and peroxisome proliferator-activated receptor gamma agonistic activity in a single compound. This dual activity makes it a versatile therapeutic agent for treating a range of circulatory and metabolic diseases .
Properties
Molecular Formula |
C33H39FN8O3 |
---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
7-butyl-6-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4-[4-(2-hydroxy-2-methylpropoxy)cyclohexyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C33H39FN8O3/c1-4-5-10-29-27(17-22-12-11-21(18-28(22)34)25-8-6-7-9-26(25)30-37-39-40-38-30)31(43)41(32-35-20-36-42(29)32)23-13-15-24(16-14-23)45-19-33(2,3)44/h6-9,11-12,18,20,23-24,44H,4-5,10,13-17,19H2,1-3H3,(H,37,38,39,40) |
InChI Key |
LXXPRMLBRPJLIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)N(C2=NC=NN12)C3CCC(CC3)OCC(C)(C)O)CC4=C(C=C(C=C4)C5=CC=CC=C5C6=NNN=N6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.